Cas no 81038-31-5 (Tosyl-1H-indol-4-amine)

Tosyl-1H-indol-4-amine 化学的及び物理的性質
名前と識別子
-
- 1H-INDOL-4-AMINE, 1-[(4-METHYLPHENYL)SULFONYL]-
- Tosyl-1H-indol-4-amine
- POVICWDTCODJQM-UHFFFAOYSA-N
- 1-(4-methylphenyl)sulfonylindol-4-amine
- 1-Tosyl-1H-indol-4-amine
- DB-132987
- H27887
- 81038-31-5
- SCHEMBL11218072
- A1-00541
-
- MDL: MFCD20268029
- インチ: InChI=1S/C15H14N2O2S/c1-11-5-7-12(8-6-11)20(18,19)17-10-9-13-14(16)3-2-4-15(13)17/h2-10H,16H2,1H3
- InChIKey: POVICWDTCODJQM-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 286.07759887Da
- どういたいしつりょう: 286.07759887Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 20
- 回転可能化学結合数: 2
- 複雑さ: 437
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 73.5Ų
- 疎水性パラメータ計算基準値(XlogP): 2.9
Tosyl-1H-indol-4-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | T111650-1000mg |
Tosyl-1H-indol-4-amine |
81038-31-5 | 1g |
$919.00 | 2023-05-17 | ||
TRC | T111650-500mg |
Tosyl-1H-indol-4-amine |
81038-31-5 | 500mg |
$ 600.00 | 2022-06-03 | ||
Matrix Scientific | 121477-10g |
Tosyl-1H-indol-4-amine, 97% |
81038-31-5 | 97% | 10g |
$1920.00 | 2023-09-09 | |
Matrix Scientific | 121477-5g |
Tosyl-1H-indol-4-amine, 97% |
81038-31-5 | 97% | 5g |
$1200.00 | 2023-09-09 | |
TRC | T111650-1g |
Tosyl-1H-indol-4-amine |
81038-31-5 | 1g |
$ 1200.00 | 2023-09-06 |
Tosyl-1H-indol-4-amine 関連文献
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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7. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
Tosyl-1H-indol-4-amineに関する追加情報
1H-INDOL-4-AMINE, 1-[(4-METHYLPHENYL)SULFONYL]-: A Comprehensive Overview of Its Chemical Properties and Emerging Applications
The compound with the CAS number 81038-31-5, known as 1H-INDOL-4-AMINE, 1-[(4-METHYLPHENYL)SULFONYL]-, represents a significant molecule in the realm of pharmaceutical chemistry and medicinal research. This introduction delves into the compound's chemical structure, synthesis methods, physicochemical properties, and its burgeoning role in modern drug discovery and therapeutic development.
The molecular structure of 1H-INDOL-4-AMINE, 1-[(4-METHYLPHENYL)SULFONYL]- consists of an indole core substituted with an amine group at the 4-position and a sulfonamide moiety at the 1-position. The presence of the methylphenyl sulfonyl group enhances its binding affinity to biological targets, making it a valuable scaffold for designing novel bioactive molecules. The indole ring itself is a well-documented pharmacophore, frequently encountered in natural products and pharmaceuticals due to its ability to interact with various biological receptors.
In terms of synthesis, 1H-INDOL-4-AMINE, 1-[(4-METHYLPHENYL)SULFONYL]- can be prepared through multi-step organic reactions involving the functionalization of indole derivatives. One common approach involves the reaction of 4-methylphenylsulfonyl chloride with 1H-indol-4amine in the presence of a base catalyst. This reaction typically proceeds via nucleophilic substitution, yielding the desired sulfonamide derivative in good yields. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have also been explored to improve the efficiency and selectivity of the synthesis.
The physicochemical properties of 1H-INDOL-4-AMINE, 1-[(4-METHYLPHENYL)SULFONYL]- are critical for its application in pharmaceutical formulations. The compound exhibits moderate solubility in polar organic solvents but limited solubility in water, which influences its bioavailability and formulation strategies. Its melting point and stability under various conditions are also important factors to consider during drug development. Spectroscopic techniques such as NMR and mass spectrometry are routinely employed to confirm the structural integrity of the compound.
Recent research has highlighted the potential of 1H-INDOL-4-AMINE, 1-[(4-METHYLPHENYL)SULFONYL]- as a key intermediate in the synthesis of biologically active compounds. Studies have demonstrated its utility in developing novel inhibitors targeting enzymes involved in inflammatory pathways. The sulfonamide group serves as a hydrogen bond acceptor, enhancing interactions with protein targets, while the indole moiety provides additional binding pockets for receptor recognition. This dual functionality makes it an attractive candidate for designing small-molecule drugs with high specificity and potency.
The sulfonamide moiety in 1H-INDOL-4-AMINE, 1-[(4-METHYLPHENYL)SULFONYL]- has garnered particular interest due to its role in modulating biological processes. Sulfonamides are known for their broad spectrum of biological activity, including antimicrobial, anti-inflammatory, and anticancer effects. The incorporation of this scaffold into drug candidates has led to several promising leads that are currently undergoing preclinical evaluation. For instance, derivatives of this compound have shown efficacy in inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammation.
The indole core of 1H-INDOL-4-AMINE, 1-[(4-METHYLPHENYL)SULFONYL]- also contributes significantly to its pharmacological profile. Indole derivatives are widely recognized for their ability to interact with nuclear receptors such as peroxisome proliferator-activated receptors (PPARs). These interactions have been exploited in the development of drugs for treating metabolic disorders, including diabetes and obesity. Furthermore, indole-based compounds have shown potential in oncology due to their ability to modulate pathways involved in cell proliferation and apoptosis.
In conclusion, 1H-INDOL-4-AMINE, 1-[(4-METHYLPHENYL)SULFONYL]-, with its CAS number 81038-31-5, represents a versatile molecule with significant implications for pharmaceutical research and drug development. Its unique structural features make it a valuable scaffold for designing novel bioactive compounds targeting various therapeutic areas. As research continues to uncover new applications for this compound, it is poised to play an increasingly important role in the discovery and development of next-generation therapeutics.
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